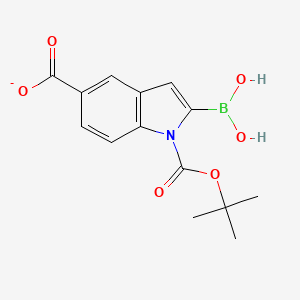
(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy-nitrophenyl moiety, and a chiral center, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid typically involves multiple steps, starting from commercially available starting materials One common approach is to begin with the amino acid precursor, which undergoes protection of the amino group using tert-butoxycarbonyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, derivatives of this compound can be used as enzyme inhibitors or probes to study biochemical pathways. The presence of the hydroxy and nitro groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The hydroxy-nitrophenyl moiety is known for its bioactivity, and modifications of this structure can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, inhibiting their activity. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with the target molecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Amino-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid: Lacks the tert-butoxycarbonyl protecting group.
(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-methoxy-3-nitrophenyl)-2-methylpentanoic acid: Has a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the tert-butoxycarbonyl protecting group in (2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid makes it unique compared to its analogs. This protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the amino group without affecting other parts of the molecule.
This compound’s unique combination of functional groups and chiral centers makes it a versatile and valuable molecule for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H24N2O7 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(2R,4R)-5-(4-hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H24N2O7/c1-10(15(21)22)7-12(18-16(23)26-17(2,3)4)8-11-5-6-14(20)13(9-11)19(24)25/h5-6,9-10,12,20H,7-8H2,1-4H3,(H,18,23)(H,21,22)/t10-,12-/m1/s1 |
InChI-Schlüssel |
DPEDERVAIVBSLJ-ZYHUDNBSSA-N |
Isomerische SMILES |
C[C@H](C[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(CC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


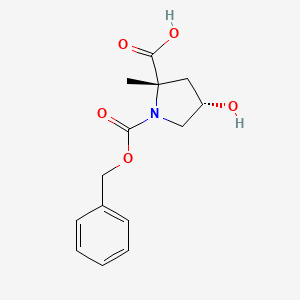
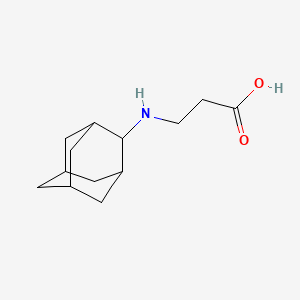
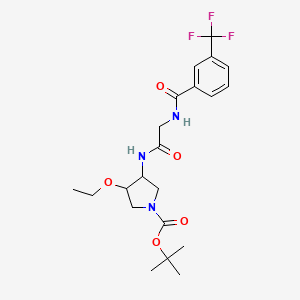
![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
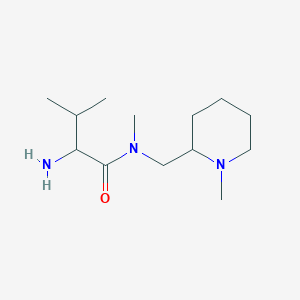
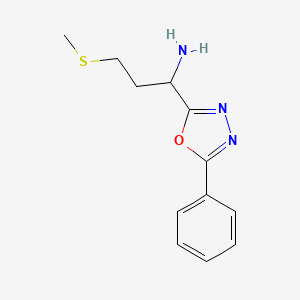

![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
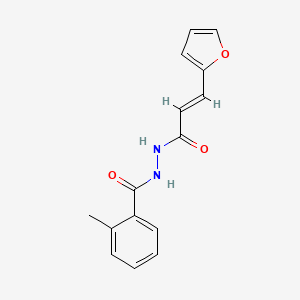
![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
